
(R)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H13ClF3NO and its molecular weight is 255.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 255.0637762 g/mol and the complexity rating of the compound is 188. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
Research on novel substituted compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, explores synthetic routes and structural properties of compounds with potential applications in material science and pharmaceuticals. These studies delve into the reaction mechanisms, spectroscopic properties, and structural analysis, providing a foundation for understanding the synthesis and applications of similar trifluoromethoxy phenyl derivatives (Issac & Tierney, 1996).
Environmental Science and Toxicology
Research on the environmental occurrence, toxicity, and degradation pathways of compounds, such as antimicrobial triclosan, informs on the environmental impact and safety considerations of chemical compounds. These insights are crucial for evaluating the ecological footprint and potential health risks associated with the use and disposal of related chemical entities (Bedoux et al., 2012).
Cancer Therapy Applications
The investigation into compounds like FTY720 for cancer therapy exemplifies the application of chemical entities in medical research, particularly in drug discovery and development. The study of their mechanisms, such as immunosuppressive effects and antitumor efficacy, showcases the potential therapeutic applications of related compounds (Zhang et al., 2013).
Analytical Chemistry and Biochemistry
Studies on the applications of reactions, like the ninhydrin reaction for amino acids and proteins analysis, underline the importance of chemical reactions in analytical and biochemistry research. Such methodologies could be relevant for analyzing the structure and function of related compounds, thereby supporting research in nutrition, medicine, and biological sciences (Friedman, 2004).
Material Science and Environmental Technology
Research on amine-functionalized sorbents for PFAS removal highlights the significance of chemical modifications for environmental applications. The design and application of such sorbents for contaminant removal from water sources demonstrate how similar functionalizations could be applied to other compounds for environmental remediation and material science innovations (Ateia et al., 2019).
Propiedades
IUPAC Name |
(1R)-1-[4-(trifluoromethoxy)phenyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13;/h3-6,9H,2,14H2,1H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKXJMLQLSYEPD-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)OC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

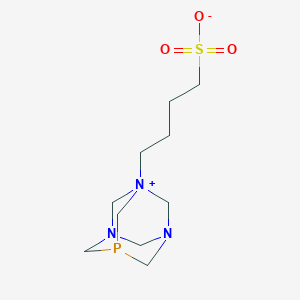
![(R)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6295233.png)
![(R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6295235.png)

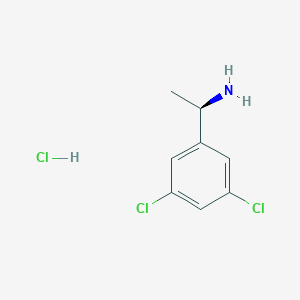
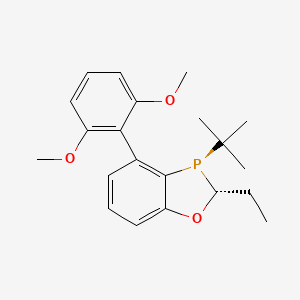
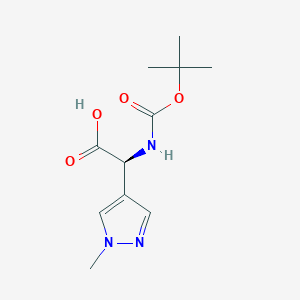
![(2R,5R)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid](/img/structure/B6295270.png)
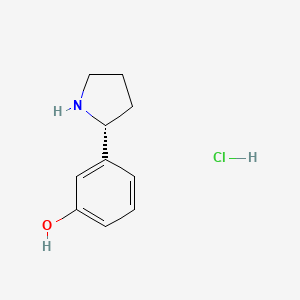
![1'-TERT-BUTYL 6A-METHYL HEXAHYDRO-1H-SPIRO[CYCLOPENTA[C]PYRROLE-4,4'-PIPERIDINE]-1',6A-DICARBOXYLATE](/img/structure/B6295274.png)



